molecular formula C21H20ClIN2O2 B15090228 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-

2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-

Cat. No.: B15090228
M. Wt: 494.8 g/mol
InChI Key: JSZNUYBNLCHIIY-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and iodine atoms, as well as two methoxyphenylmethyl groups. Its molecular formula is C22H23ClIN2O2, and it has a molecular weight of approximately 512.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- typically involves multiple steps. One common method starts with the chlorination of 2-aminopyridine to obtain 6-chloro-2-aminopyridine . This intermediate is then subjected to iodination to introduce the iodine atom at the 5-position. The final step involves the N,N-bis[(4-methoxyphenyl)methyl] substitution, which is achieved through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dehalogenated amines .

Scientific Research Applications

2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and iodine atoms, along with the methoxyphenylmethyl groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H20ClIN2O2

Molecular Weight

494.8 g/mol

IUPAC Name

6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C21H20ClIN2O2/c1-26-17-7-3-15(4-8-17)13-25(20-12-11-19(23)21(22)24-20)14-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3

InChI Key

JSZNUYBNLCHIIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=C(C=C3)I)Cl

Origin of Product

United States

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